molecular formula C15H16N2OS B5725463 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide

Cat. No. B5725463
M. Wt: 272.4 g/mol
InChI Key: CGMLCNODKGCJTM-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-2982, is a small molecule drug compound that has been developed as a potential treatment for type 2 diabetes. This compound belongs to the class of drugs known as G protein-coupled receptor (GPCR) agonists and has been shown to activate the GPR119 receptor in the pancreas, which in turn stimulates the release of insulin.

Mechanism of Action

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates the GPR119 receptor, which is expressed in several tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor leads to the release of several hormones including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. In addition, this compound has been shown to increase GLP-1 secretion, which has been associated with improved glucose homeostasis and weight loss.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is its specificity for the GPR119 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several potential future directions for research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with type 2 diabetes.
2. Investigation of the potential for this compound to be used in combination with other drugs for the treatment of type 2 diabetes.
3. Studies to elucidate the molecular mechanisms underlying the effects of this compound on glucose homeostasis and insulin sensitivity.
4. Development of new analogues of this compound with improved pharmacokinetic properties.
5. Investigation of the potential for this compound to be used in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
In conclusion, this compound is a promising drug compound with potential applications in the treatment of type 2 diabetes. Further research is needed to fully understand the mechanisms underlying its effects and to evaluate its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-bromo-5-methylthiazole with 4-phenyl-1,3-cyclobutanedione to form an intermediate, which is then reacted with an amine to form the final product. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models of type 2 diabetes, and has shown promising results in improving glucose tolerance and insulin sensitivity. In addition, this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), which is an important hormone involved in glucose homeostasis.

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-13(11-6-3-2-4-7-11)16-15(19-10)17-14(18)12-8-5-9-12/h2-4,6-7,12H,5,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMLCNODKGCJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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